N-(2-Methylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea
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Overview
Description
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas and thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-oxo-2-phenyl-1,3-thiazolidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is not well-understood. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and thiourea group may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known biological activities.
Thiazolidinone derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is unique due to the combination of the thiazolidinone ring and the thiourea group, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
CAS No. |
89405-77-6 |
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Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea |
InChI |
InChI=1S/C17H17N3OS2/c1-12-7-5-6-10-14(12)18-17(22)19-20-15(21)11-23-16(20)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H2,18,19,22) |
InChI Key |
RXZYETVCDFLIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NN2C(SCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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